Selective Inactivity Across Multiple Enzyme and Interaction Assays Compared to Actives
In a panel of 15 distinct high-throughput screening assays hosted by the NIH Molecular Libraries Program, this compound consistently recorded an “Inactive” outcome, while many structurally related indole‑piperazine derivatives displayed non‑specific promiscuity leading to “Active” designations in multiple assay formats [1]. This selective non‑engagement provides a unique negative‑control baseline for assay development.
| Evidence Dimension | HTS activity outcome (Active vs. Inactive) |
|---|---|
| Target Compound Data | Inactive in all 15 tested assays |
| Comparator Or Baseline | Structural analogs (e.g., 1‑(indol‑3‑ylmethyl)‑4‑(pyridin‑2‑yl)piperazines) show Active hits in 2–5 of the same assays |
| Quantified Difference | 0% active rate vs. 13–33% active rate for comparators |
| Conditions | Bacterial DNA helicase, viral polymerase, protein‑protein interaction and GPCR assays |
Why This Matters
For researchers developing counter‑screens or orthogonal assays, this compound serves as a reliable inactive control, minimizing false‑positive interference that plagues promiscuous analogs.
- [1] PubChem. (2026). Bioassay summary for CID 4081134: 15‑assay panel with Inactive outcomes. National Center for Biotechnology Information. View Source
